

Application Notes and Protocols for Ac-YVAD-AMC in High-Throughput Screening

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Compound of Interest

Compound Name: Ac-YVAD-AMC

Cat. No.: B124896

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Introduction

Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate for caspase-1, a key enzyme in the inflammatory process. Its cleavage by caspase-1 releases the fluorescent aminomethylcoumarin (AMC) moiety, providing a sensitive and quantitative measure of enzyme activity. This property makes **Ac-YVAD-AMC** an ideal tool for high-throughput screening (HTS) of potential caspase-1 inhibitors, which are of significant interest for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols and supporting data for the use of **Ac-YVAD-AMC** in HTS campaigns.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate **Ac-YVAD-AMC** by caspase-1. The YVAD sequence mimics the cleavage site in pro-interleukin-1 β (pro-IL-1 β), a natural substrate of caspase-1. In its intact form, the AMC fluorophore is quenched. Upon cleavage by active caspase-1, the free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively. In a screening context, a decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of caspase-1 activity.

Data Presentation

Table 1: Performance Metrics of the Ac-YVAD-AMC HTS Assay

Parameter	Typical Value	Description
Z'-Factor	0.60 - 0.86	A statistical measure of assay quality, with values > 0.5 indicating an excellent and robust assay suitable for HTS. [1]
Signal-to-Background (S/B) Ratio	>10	The ratio of the signal from the uninhibited enzyme (positive control) to the signal from the background (negative control). A higher ratio indicates a larger assay window. [1]
Coefficient of Variation (%CV)	<15%	A measure of the variability of the data. Lower %CV indicates higher precision. [1]

Table 2: IC50 Values of Known Caspase-1 Inhibitors Determined Using Ac-YVAD-AMC

Inhibitor	IC50 (nM)	Notes
Ac-YVAD-cmk	3.36 - 5.67 (μ M)	A selective and irreversible caspase-1 inhibitor.[2]
VX-765 (Belnacasan)	530	An orally bioavailable prodrug of VRT-043198, a potent caspase-1 inhibitor.[2]
VRT-043198	0.204	The active form of VX-765.[3]
ML132 (NCGC-00183434)	0.023	A highly potent and selective caspase-1 inhibitor.[4]
Ac-YVAD-CHO	0.76	A potent, reversible, and specific caspase-1 inhibitor.[4]

Experimental Protocols

Materials and Reagents

- **Ac-YVAD-AMC** substrate: Supplied as a lyophilized powder, to be dissolved in DMSO to create a stock solution (e.g., 10 mM).
- Recombinant Human Caspase-1: Active enzyme.
- Assay Buffer: 100 mM HEPES (pH 7.2), 100 mM NaCl, 0.2% CHAPS, 20 mM EDTA, 10% Glycerol, and 10 mM DTT.[5]
- Test Compounds: Dissolved in 100% DMSO.
- Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-cmk).
- Negative Control: DMSO.
- 384-well black, flat-bottom plates.
- Multichannel pipettes or automated liquid handling system.
- Fluorescence plate reader.

384-Well HTS Protocol for Caspase-1 Inhibitor Screening

- Reagent Preparation:
 - Prepare the Assay Buffer and bring it to room temperature.
 - Thaw the recombinant caspase-1 on ice. Dilute the enzyme in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
 - Dilute the **Ac-YVAD-AMC** stock solution in Assay Buffer to the desired final concentration (e.g., 4X the final assay concentration, typically 50 μ M final).
 - Prepare serial dilutions of test compounds and the positive control inhibitor in 100% DMSO.
- Assay Plate Preparation:
 - Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of test compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate.
- Enzyme Addition:
 - Add 10 μ L of the diluted caspase-1 solution to all wells except for the background control wells. To the background wells, add 10 μ L of Assay Buffer.
- Incubation with Compounds:
 - Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
- Substrate Addition and Reaction Initiation:
 - Add 5 μ L of the diluted **Ac-YVAD-AMC** substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 15 μ L.
- Signal Detection:

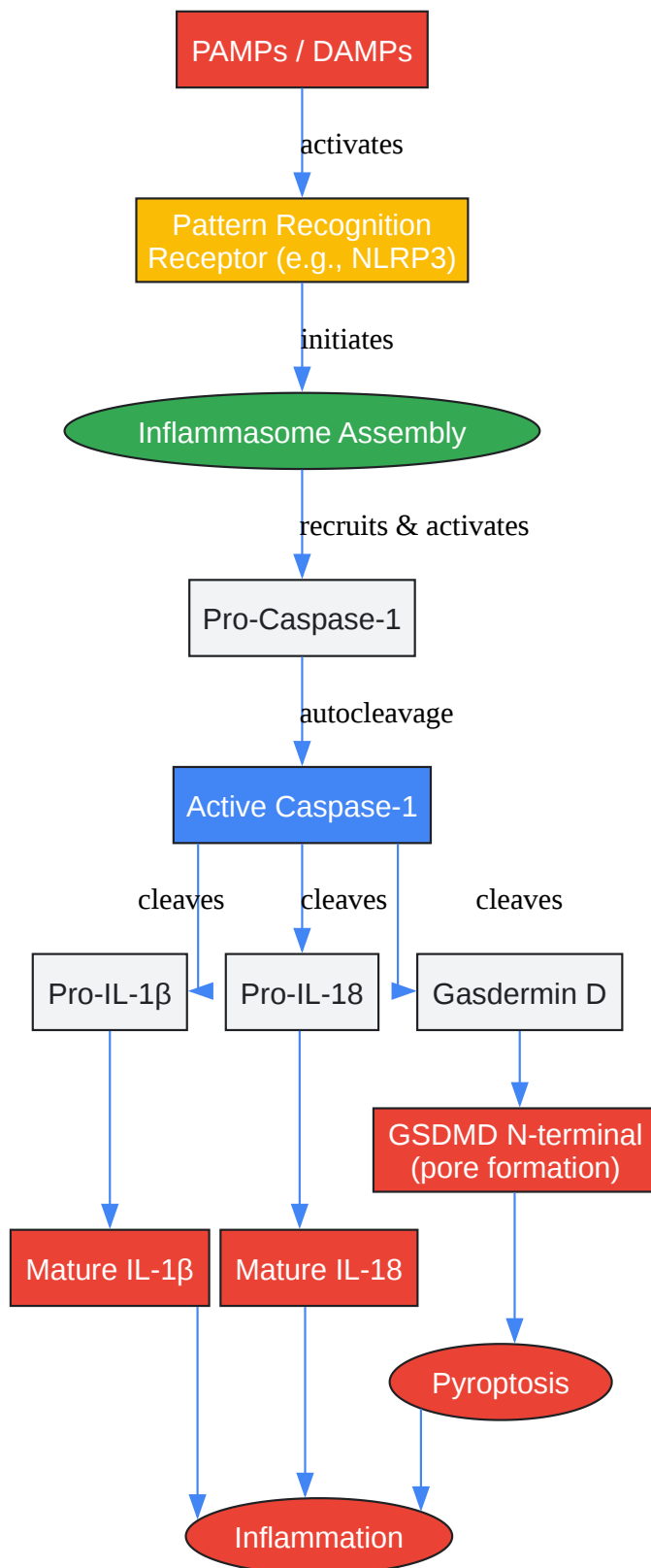
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis

- Background Subtraction: Subtract the average fluorescence of the background control wells from all other wells.
- Percentage Inhibition Calculation:
 - Determine the percentage of inhibition for each test compound using the following formula:
$$\% \text{ Inhibition} = 100 * (1 - (\text{Signal_compound} - \text{Signal_neg_ctrl}) / (\text{Signal_pos_ctrl} - \text{Signal_neg_ctrl}))$$
where:
 - Signal_compound is the fluorescence signal in the presence of the test compound.
 - Signal_neg_ctrl is the average fluorescence signal of the negative control (DMSO).
 - Signal_pos_ctrl is the average fluorescence signal of the positive control (uninhibited enzyme).
- IC50 Determination: For active compounds, perform dose-response experiments and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
- Z'-Factor Calculation:
 - The Z'-factor is calculated to assess the quality of the HTS assay using the following formula:
$$Z' = 1 - (3 * (\text{SD_pos_ctrl} + \text{SD_neg_ctrl})) / |\text{Mean_pos_ctrl} - \text{Mean_neg_ctrl}|$$
where:
 - SD_pos_ctrl and Mean_pos_ctrl are the standard deviation and mean of the positive control.
 - SD_neg_ctrl and Mean_neg_ctrl are the standard deviation and mean of the negative control.

Visualizations

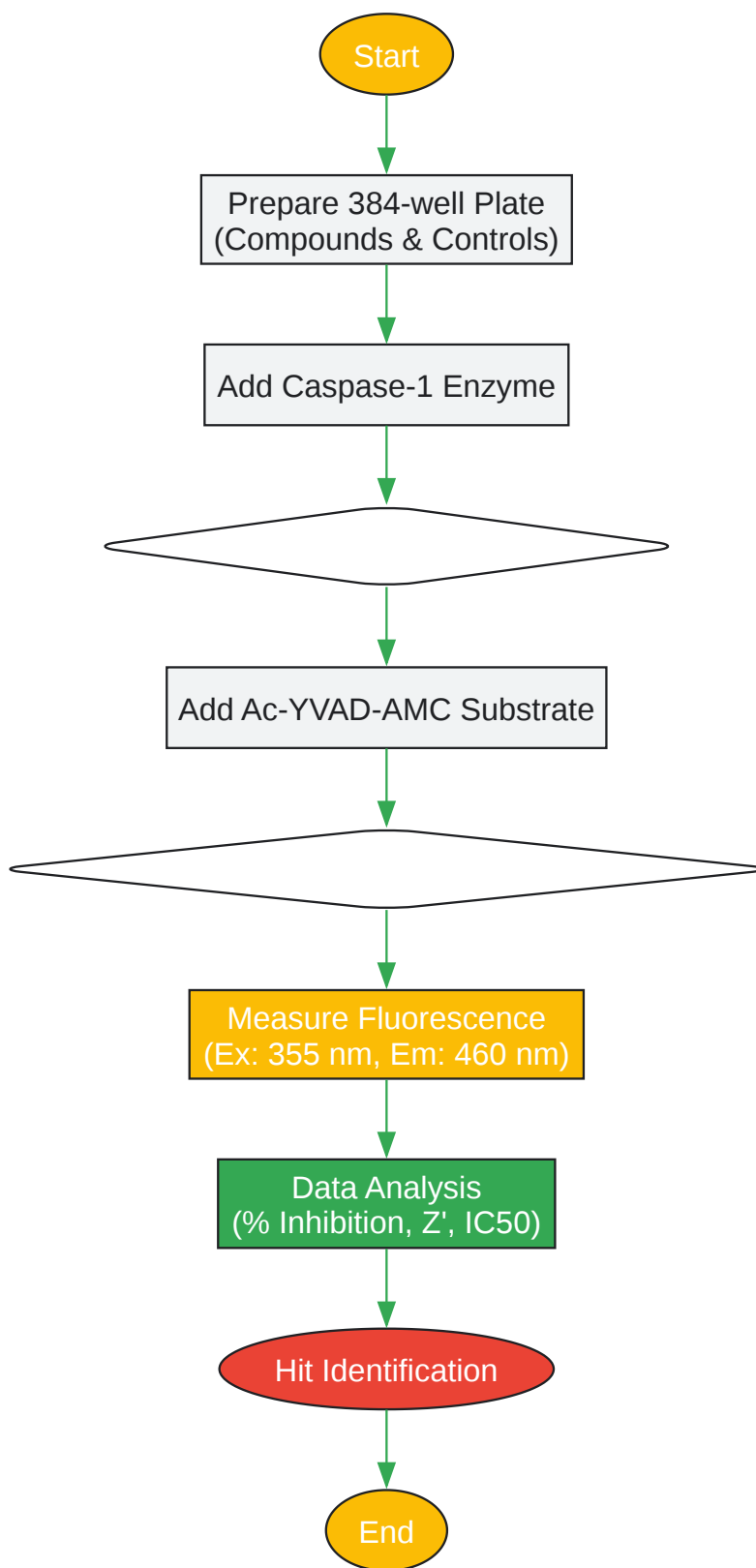
Caspase-1 Signaling Pathway



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Caption: Caspase-1 activation and downstream signaling pathway.

HTS Workflow for Ac-YVAD-AMC Assay



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Caption: High-throughput screening workflow using **Ac-YVAD-AMC**.

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